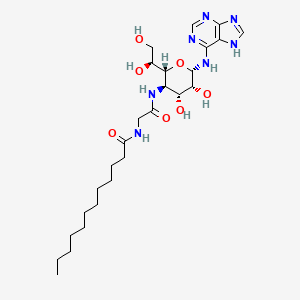
Spm viii
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spm viii is a derivative of the nucleoside antibiotic spicamycin with antitumor activity.
常见问题
Basic Research Questions
Q. How should researchers design experiments to optimize compatibility with SPM VIII's general linear model (GLM) framework?
- Methodological Answer : Begin by defining your hypothesis and experimental conditions explicitly. This compound relies on the GLM for statistical inference, so ensure your design matrix includes all covariates (e.g., task timings, motion parameters) and contrasts of interest. Use block, event-related, or mixed designs, and validate the design with simulations (e.g., "SPM12" simulations for power analysis) . For reproducibility, document preprocessing steps (e.g., slice timing correction, normalization) and software versions in supplemental materials .
Table 1 : Key Preprocessing Steps in this compound
Q. What steps ensure the validity of neuroimaging data analyzed using this compound?
- Methodological Answer : Validate data quality through:
- Visual inspection : Check for artifacts (e.g., motion spikes, signal dropout).
- Quantitative metrics : Calculate framewise displacement (FD) and global correlation (GCOR) to exclude high-motion datasets .
- Control for confounders : Include motion parameters, physiological noise (e.g., cardiac/respiratory cycles), and nuisance regressors in the GLM .
Q. How can researchers address common preprocessing challenges in this compound?
- Methodological Answer :
- Slice timing correction : Use interpolation to align slices acquired at different times.
- Normalization failures : Manually adjust registration parameters or use advanced tools (e.g., DARTEL in SPM for improved anatomical alignment) .
- Outlier removal : Implement artifact detection tools (e.g., ART (Artifact Detection Tools)) to flag volumes exceeding FD thresholds .
Advanced Research Questions
Q. What methodologies integrate multimodal data (e.g., fMRI and EEG) within this compound's framework?
- Methodological Answer : Use SPM's "Batched Scripting" to synchronize temporal resolutions. For EEG-fMRI integration:
Temporal alignment : Resample EEG data to match fMRI TR.
Joint modeling : Incorporate EEG-derived regressors (e.g., event-related potentials) into the GLM .
- Validation : Compare model fit (e.g., Bayesian Information Criterion) between unimodal and multimodal models .
Q. How should researchers resolve contradictions between this compound results and alternative analysis pipelines (e.g., FSL, AFNI)?
- Methodological Answer :
- Reproducibility checks : Replicate analyses using identical preprocessing steps (e.g., smoothing kernel size, motion correction thresholds).
- Parameter sensitivity testing : Vary key parameters (e.g., cluster-forming thresholds) to assess robustness .
- Meta-analytic validation : Compare results with existing neuroimaging databases (e.g., NeuroSynth) to identify consensus regions .
Q. What strategies optimize parameter selection for voxel-wise inference in this compound?
- Methodological Answer :
- Cluster-level correction : Use random field theory (RFT) with a cluster-forming threshold of p<0.001 and family-wise error (FWE) correction .
- Permutation testing : For non-Gaussian data, validate RFT results with non-parametric methods (e.g., "SnPM" toolbox) .
- Effect size reporting : Include Cohen's d or percent signal change to contextualize statistical significance .
Q. Methodological Best Practices
- Literature Review : Conduct scoping reviews to map this compound applications in your field (e.g., psychiatric disorders vs. cognitive neuroscience) .
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing scripts, preprocessed data, and contrast maps in repositories like OpenNeuro .
- Ethical Reporting : Disclose preprocessing pipelines, software versions, and analysis parameters to enable replication .
属性
CAS 编号 |
133397-76-9 |
|---|---|
分子式 |
C26H43N7O7 |
分子量 |
565.7 g/mol |
IUPAC 名称 |
N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]dodecanamide |
InChI |
InChI=1S/C26H43N7O7/c1-2-3-4-5-6-7-8-9-10-11-17(36)27-12-18(37)32-19-21(38)22(39)26(40-23(19)16(35)13-34)33-25-20-24(29-14-28-20)30-15-31-25/h14-16,19,21-23,26,34-35,38-39H,2-13H2,1H3,(H,27,36)(H,32,37)(H2,28,29,30,31,33)/t16-,19+,21+,22+,23-,26-/m0/s1 |
InChI 键 |
HDMNSQOXYJWIGC-PMJLLAAGSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
手性 SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Spm viii; Spm-viii; Spmviii; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















